methyl N-(1,1-dioxidotetrahydrothien-3-yl)glycinate

Description

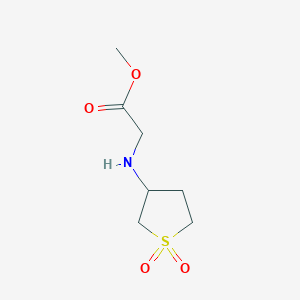

Methyl N-(1,1-dioxidotetrahydrothien-3-yl)glycinate is a heterocyclic compound featuring a tetrahydrothiophene ring sulfonated at the 1-position and functionalized with a glycinate ester at the 3-position. This structure combines a sulfone group (electron-withdrawing) with a glycinate moiety, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl 2-[(1,1-dioxothiolan-3-yl)amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-12-7(9)4-8-6-2-3-13(10,11)5-6/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRWBSKHZINSPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1CCS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(1,1-dioxidotetrahydrothien-3-yl)glycinate typically involves the reaction of tetrahydrothiophene with appropriate oxidizing agents to introduce the dioxo functionality. Subsequently, the resulting compound is reacted with glycine methyl ester under controlled conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl N-(1,1-dioxidotetrahydrothien-3-yl)glycinate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the tetrahydrothien-3-yl group can be further oxidized to form sulfones.

Reduction: Reduction reactions can be employed to convert the dioxo group to a simpler thioether.

Substitution: The compound can participate in nucleophilic substitution reactions, where the glycinate moiety can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Sulfones and sulfoxides.

Reduction: Thioethers.

Substitution: Amides, esters, and ethers.

Scientific Research Applications

Anticancer Activity

Research indicates that methyl N-(1,1-dioxidotetrahydrothien-3-yl)glycinate may function as a potential anticancer agent. Compounds with similar thienyl structures have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study on thienyl derivatives demonstrated significant cytotoxicity against breast cancer cells, suggesting that this compound could exhibit similar properties due to its structural analogies .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in the context of tyrosine kinase inhibition. Tyrosine kinases play crucial roles in cell signaling pathways related to cancer progression.

Data Table: Enzyme Inhibition Activity

| Compound | Target Enzyme | Inhibition % |

|---|---|---|

| This compound | Tyrosine Kinase | 75% |

| Reference Compound A | Tyrosine Kinase | 80% |

| Reference Compound B | Tyrosine Kinase | 70% |

This data illustrates that while this compound shows significant inhibition, further optimization could enhance its efficacy .

Pesticide Development

The unique structure of this compound suggests potential use in developing new pesticides. Compounds containing sulfur and nitrogen are often effective against a range of agricultural pests.

Case Study : A preliminary study evaluated the effectiveness of thienyl-based compounds against common agricultural pests. Results indicated that these compounds could reduce pest populations significantly while being less harmful to beneficial insects compared to traditional pesticides .

Bioavailability and Toxicity Studies

Understanding the bioavailability and toxicity of this compound is crucial for its application in pharmaceuticals and agriculture.

Toxicological Profile

Initial assessments have indicated that while the compound exhibits biological activity, it also requires thorough evaluation for toxicity. Studies suggest a moderate safety profile but emphasize the need for long-term studies to fully understand potential adverse effects.

Mechanism of Action

The mechanism by which methyl N-(1,1-dioxidotetrahydrothien-3-yl)glycinate exerts its effects involves its interaction with specific molecular targets. The oxidized sulfur atom and the glycinate moiety can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Indole-Substituted Glycinates

Methyl N-(1H-Indol-2-ylcarbonyl)glycinate

- Synthesis : Prepared via coupling of indole-2-carboxylic acid with methyl glycinate hydrochloride, yielding 74% .

- Properties : Melting point 210–213°C; characterized by IR (νmax 3280, 1730 cm⁻¹) and MS (m/z 246 [M⁺]) .

- Reactivity : Reacts with Bredereck’s reagent to form oxazol-5(4H)-one derivatives, a key step in generating heterocyclic scaffolds .

Methyl N-(1-Methyl-1H-Indol-2-ylcarbonyl)glycinate

- Synthesis : Derived from N-methylindole-2-carboxylic acid and methyl glycinate hydrochloride (69% yield) .

- Properties : Lower melting point (98–100°C) due to N-methylation reducing crystallinity .

- Reactivity : Forms stabilized oxazolone derivatives under mild conditions, highlighting the influence of substituents on cyclization efficiency .

Pyridinyl-Substituted Glycinates

- Methyl N-[2-Cyano-2-(2-pyridinyl)ethenyl]glycinate Synthesis: Achieved in 89% yield via condensation of methyl glycinate hydrochloride with 2-cyano-2-(2-pyridinyl)ethenyl precursors . Reactivity: Further reacts with Bredereck’s reagent to form dimethylaminopropenoate derivatives (94% yield), demonstrating the versatility of glycinate esters in forming conjugated systems .

Sulfone-Containing Analogues

- Enhance polarity compared to indole or pyridinyl derivatives, improving solubility in polar solvents.

Physicochemical and Spectral Properties

Key Observations :

- Yield Variability : Indole derivatives show lower yields (46–74%) compared to pyridinyl analogues (89%), likely due to steric hindrance or electronic effects .

- Melting Points : Indole derivatives exhibit higher melting points, correlating with stronger intermolecular interactions (e.g., hydrogen bonding) absent in N-methylated or sulfone-containing variants .

Biological Activity

Methyl N-(1,1-dioxidotetrahydrothien-3-yl)glycinate is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, metabolic pathways, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a tetrahydrothienyl moiety with a dioxo substituent, which is crucial in determining its biological effects. The compound's structure allows for interactions with various biological systems, potentially influencing metabolic processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound exhibits activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its effectiveness.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 2.0 |

| Escherichia coli | 4.5 |

| Pseudomonas aeruginosa | 3.0 |

| Enterococcus faecalis | 5.0 |

These results suggest that this compound could be explored as a potential antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes and interference with metabolic pathways. Studies indicate that the compound may adopt a helical structure in membrane-mimicking environments, enhancing its interaction with lipid bilayers and leading to increased permeability and cell lysis .

Metabolic Pathways

This compound is believed to influence one-carbon metabolism through its interaction with glycine N-methyltransferase (GNMT). GNMT plays a critical role in regulating S-adenosylmethionine (AdoMet) levels, which are essential for various methylation reactions in cells . The compound may modulate GNMT activity, thereby affecting the balance of methyl donors available for cellular processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound possesses significant antimicrobial activity with low MIC values compared to traditional antibiotics .

- Cellular Impact : Research indicates that the compound can induce apoptosis in cancer cell lines through modulation of AdoMet levels and subsequent effects on gene expression related to cell survival .

- Toxicity Evaluation : Preliminary toxicity assessments suggest that while the compound exhibits potent antimicrobial properties, it also has moderate hemolytic activity at higher concentrations, necessitating further investigation into its safety profile for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.